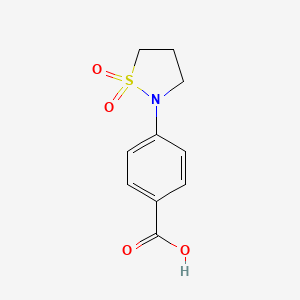![molecular formula C18H21N3O4 B2409201 5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 2223095-33-6](/img/structure/B2409201.png)
5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole" is a synthetic organic molecule that integrates the structural frameworks of oxadiazoles and pyrrolidines. These structural features give rise to diverse biological activities and synthetic applications, making the compound of particular interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of "5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole" typically involves a multi-step process:
Starting with a prop-2-ynyl precursor, a pyrrolidine ring is formed through cyclization under basic conditions.
The 3,4,5-trimethoxyphenyl group is introduced via an electrophilic aromatic substitution.
The oxadiazole ring is synthesized through a cyclodehydration reaction involving hydrazides and carboxylic acids.
Industrial Production Methods: For large-scale production, these synthetic steps are optimized for efficiency and yield. Common methods include:
Catalytic processes to enhance reaction rates.
Utilization of high-yield reagents and solvents.
Optimization of reaction temperatures and times to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: The compound "5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole" undergoes several types of chemical reactions:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reducible using agents like lithium aluminium hydride or hydrogen in the presence of a catalyst.
Substitution: Capable of undergoing nucleophilic and electrophilic substitutions under various conditions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminium hydride, hydrogen with a palladium catalyst.
Substitution Reagents: Halogens, acids, bases, and organometallic compounds.
Major Products:
Oxidation yields products with higher oxidation states, often producing ketones or carboxylic acids.
Reduction typically produces alcohols or alkanes.
Substitution can introduce various functional groups depending on the reagents used.
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Serves as a precursor in the development of polymer materials.
Biology:
Investigated for its potential antimicrobial and antifungal properties.
Studied for its interaction with biological macromolecules, such as proteins and DNA.
Medicine:
Potential application in the development of therapeutic agents.
Examined for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry:
Utilized in the design of novel materials with specific electronic and optical properties.
Applied in the formulation of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Interaction with Enzymes: Binds to enzyme active sites, inhibiting or modulating their activity.
DNA Binding: Intercalates with DNA, affecting replication and transcription processes.
Receptor Modulation: Interacts with cellular receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
"5-(1-Prop-2-ynylpyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole"
"5-[(2S)-1-Ethynylpyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole"
Uniqueness:
The presence of the 3,4,5-trimethoxyphenyl group provides distinct electronic and steric properties.
The 1-prop-2-ynylpyrrolidine framework confers unique reactivity and biological interactions compared to its analogs.
This compound is a prime example of how synthetic chemistry can create novel molecules with diverse applications in science and industry. Its structure and functionality make it a valuable subject for ongoing research and development.
Propiedades
IUPAC Name |
5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-5-8-21-9-6-7-13(21)18-19-17(20-25-18)12-10-14(22-2)16(24-4)15(11-12)23-3/h1,10-11,13H,6-9H2,2-4H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQABFQGOORCFK-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCCN3CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)[C@@H]3CCCN3CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide](/img/structure/B2409130.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)

![3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid](/img/structure/B2409133.png)
![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)

![3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2409138.png)

![5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one](/img/structure/B2409141.png)
